(R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide
Overview
Description
Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors : A study by Nitta et al. (2012) investigated a series of novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as dipeptidyl peptidase IV (DPP-4) inhibitors. One derivative, closely related to (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide, showed potent DPP-4 inhibitory activity and effectively reduced blood glucose excursion in an oral glucose tolerance test by oral administration (Nitta et al., 2012).
Asymmetric Synthesis : Hayashi et al. (1981) reported the preparation of diastereoisomeric phosphines, including derivatives similar to this compound, used as ligands for nickel-catalyzed asymmetric cross-coupling (Hayashi et al., 1981).
β-Receptor Antagonist Synthesis : Wang and Tang (2009) described the synthesis of the R-enantiomer of a β-receptor antagonist structurally related to this compound, highlighting the potential of these compounds in developing pharmaceuticals (Wang & Tang, 2009).
Ion-Pair Recognition : Cruz-Huerta et al. (2008) investigated macrocyclic diorganotin complexes of gamma-amino acid dithiocarbamates as hosts for ion-pair recognition, which might include compounds similar to this compound (Cruz-Huerta et al., 2008).
Chemistry of Related Compounds : Fadda et al. (2015) reviewed the synthesis, reactivity, and importance of compounds related to 3-oxo-N-(pyridin-2-yl)butanamide, which are structurally similar to this compound (Fadda et al., 2015).
MMP Inhibitors for PET Imaging : Wagner et al. (2007) synthesized novel fluorinated MMP inhibitors based on structures including N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl-amino]-3-methyl-butanamide, indicating potential applications in molecular imaging with PET (Wagner et al., 2007).
Properties
IUPAC Name |
(3R)-3-amino-N,N-dimethyl-4-phenylsulfanylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-14(2)12(15)8-10(13)9-16-11-6-4-3-5-7-11/h3-7,10H,8-9,13H2,1-2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEPQSDKFOKENB-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(CSC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C[C@H](CSC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733014 | |
Record name | (3R)-3-Amino-N,N-dimethyl-4-(phenylsulfanyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870812-31-0 | |
Record name | (R)-3-Amino-N,N-dimethyl-4-(phenylthio)butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870812-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Amino-N,N-dimethyl-4-(phenylsulfanyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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